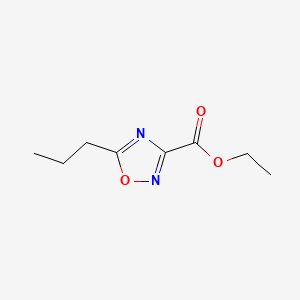

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

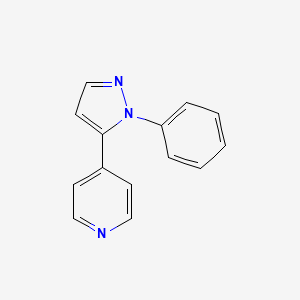

The synthesis of 1,2,4-oxadiazoles involves the use of nitrogen- and oxygen-containing scaffolds . The reaction conditions have been chosen so that the enantiopurity is retained during the reaction sequences . For example, Chloramine-T mediated synthesis of N-phenyl pyrazolines was achieved by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis

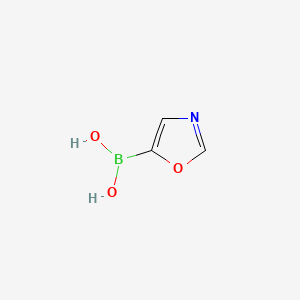

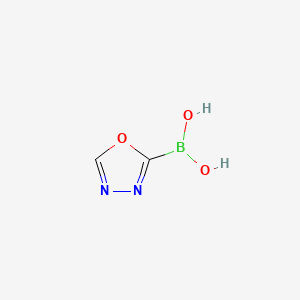

1,2,4-Oxadiazoles, such as this compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 184.19 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Drug Synthesis

Heterocyclic compounds, specifically those containing the 1,3,4-oxadiazole nucleus, have been extensively studied for their potential in drug synthesis. The biologically oriented drug synthesis (BIODS) approach utilizes hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles due to their wide range of biological activities. These compounds have been synthesized through various classical methods, including intramolecular dehydration of 1,2-diacylhydrazines and microwave synthesis, showcasing significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. This highlights the compound's relevance in the development of new therapeutic agents (Karpenko, Panasenko, & Knysh, 2020).

Pharmacological Properties

1,3,4-Oxadiazole and its derivatives have been acknowledged for their pharmacological properties, acting as bioisosteres for carboxylic acids, carboxamides, and esters. Their broad spectrum of applications extends beyond the pharmaceutical domain, finding utility in polymers, luminescence, electron-transporting materials, and corrosion inhibitors. The versatility of the 1,3,4-oxadiazole core in drug development is notable for its incorporation in compounds exhibiting antiviral, analgesic, anti-inflammatory, and antioxidant activities, among others. This underscores the structural and functional diversity of oxadiazole-based compounds in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Synthetic Strategies and Biological Activities

Exploring the therapeutic worth of tailored 1,3,4-oxadiazole compounds reveals their effectiveness in binding with enzymes and receptors through weak interactions, thus eliciting a range of bioactivities. These compounds are significant in medicinal chemistry, being utilized in the treatment of various ailments due to their high therapeutic potency. The systematic review of current developments in this area provides insights into rational designs for more active and less toxic medicinal agents, emphasizing the importance of 1,3,4-oxadiazole derivatives in the pharmaceutical landscape (Verma et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for 1,2,4-oxadiazoles, including Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate, involve further refinement of these compounds as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms . This necessitates the design of new chemical entities to act against these microorganisms .

Eigenschaften

IUPAC Name |

ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOLVNJIFAVYRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676395 |

Source

|

| Record name | Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-37-3 |

Source

|

| Record name | Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)